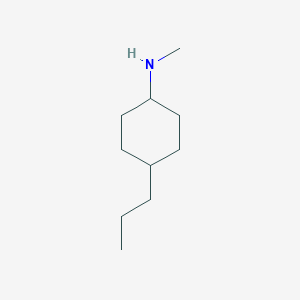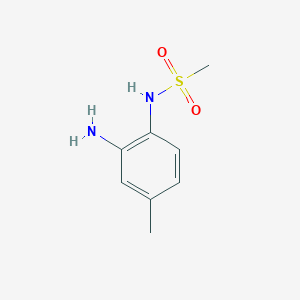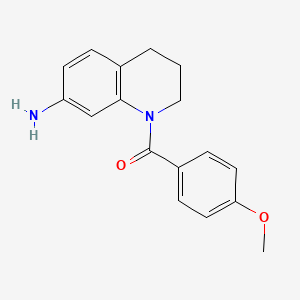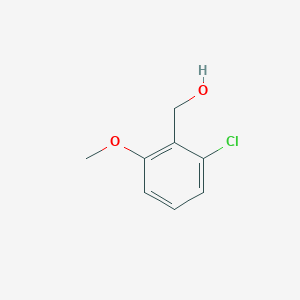
(2-氯-6-甲氧基苯基)甲醇
描述
(2-Chloro-6-methoxyphenyl)methanol is a chemical compound with the CAS Number: 1038726-89-4 . It has a molecular weight of 172.61 and its IUPAC name is (2-chloro-6-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for (2-Chloro-6-methoxyphenyl)methanol is 1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
(2-Chloro-6-methoxyphenyl)methanol is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.
科学研究应用
合成和催化
- 多取代芳烃的克级合成:这种化合物可以通过钯催化的迭代 C-H 卤代反应制备,与传统方法相比,它具有反应条件更温和、收率更高、选择性更好和化学多样性更高的优点 (Sun, Sun, & Rao, 2014)。
光环化和光反应
对芳基取代的 N-酰基-α-脱氢丙氨酸衍生物的光环化作用:该化合物对激发态环化途径表现出显着的电子和空间效应,影响喹诺酮和异喹啉衍生物的形成 (Sakurai et al., 2003)。
色酮的光重构:它在色酮的光重构中起作用,导致形成角戊环化合物和重排的色酮 (Dalal et al., 2017)。
材料科学和化学
探测纳米晶体的表面位点:在涉及氧化铈纳米晶体的研究中,甲醇吸附和解吸过程被用来理解表面位点的性质,对催化有影响 (Wu et al., 2012)。
沸石中的电离反应:该化合物被用作动力学探针分子来研究沸石中的电离反应,提供对其电离能力的见解 (Ortiz, Cozens, & Schepp, 1999)。
生物和环境研究
对脂质动力学的影响:甲醇(一种相关化合物)已被证明会显着影响生物和合成膜中的脂质动力学,这与跨膜蛋白/肽的研究有关 (Nguyen et al., 2019)。
环境科学中的光解:甲醇用于 H2O2 水溶液的光解以测量 *OH 自由基的产率,这对于理解环境过程很重要 (Goldstein et al., 2007)。
作用机制
Target of Action
Without specific studies, it’s hard to predict the exact biological targets of “(2-Chloro-6-methoxyphenyl)methanol”. Compounds with similar structures are often used in the synthesis of more complex molecules, including pharmaceuticals .
Mode of Action
As a chemical reagent, “(2-Chloro-6-methoxyphenyl)methanol” would likely interact with other compounds through its reactive hydroxyl (-OH) and chloro (-Cl) groups. These groups could participate in various chemical reactions, such as substitution or addition reactions .
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways this compound might affect. Many phenolic compounds (which include a benzene ring with an attached hydroxyl group, like this one) are known to have antioxidant properties .
Result of Action
Without specific research, it’s difficult to predict the exact molecular and cellular effects of this compound. As a reagent, its primary role would likely be in the synthesis of other compounds .
Action Environment
The efficacy and stability of “(2-Chloro-6-methoxyphenyl)methanol” would likely depend on the conditions under which it’s stored and used, including temperature, pH, and the presence of other chemicals. Its safety data sheet would provide more information on optimal storage conditions .
生化分析
Biochemical Properties
(2-Chloro-6-methoxyphenyl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit microbial methane oxidation at certain concentrations . This inhibition suggests that (2-Chloro-6-methoxyphenyl)methanol can affect enzymatic pathways involved in methane metabolism. Additionally, its interactions with proteins and enzymes may lead to changes in their conformation and activity, impacting various biochemical processes.
Cellular Effects
The effects of (2-Chloro-6-methoxyphenyl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that (2-Chloro-6-methoxyphenyl)methanol can inhibit cell proliferation in certain cell lines, indicating its potential as a therapeutic agent . The compound’s impact on gene expression and signaling pathways can lead to alterations in cellular behavior, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (2-Chloro-6-methoxyphenyl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in methane oxidation results in the inhibition of this metabolic pathway . Additionally, (2-Chloro-6-methoxyphenyl)methanol may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-6-methoxyphenyl)methanol can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (2-Chloro-6-methoxyphenyl)methanol can maintain its inhibitory effects on microbial methane oxidation for extended periods, even up to 20 months at higher concentrations . This stability suggests that the compound can have prolonged effects in experimental settings, making it a valuable tool for long-term studies.
Dosage Effects in Animal Models
The effects of (2-Chloro-6-methoxyphenyl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high concentrations of (2-Chloro-6-methoxyphenyl)methanol have been shown to completely inhibit microbial methane oxidation . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall health and well-being of the animal models.
Metabolic Pathways
(2-Chloro-6-methoxyphenyl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting methane oxidation suggests its involvement in metabolic pathways related to methane metabolism . Additionally, its interactions with other enzymes and cofactors can influence metabolic flux and the levels of specific metabolites, further highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of (2-Chloro-6-methoxyphenyl)methanol within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, (2-Chloro-6-methoxyphenyl)methanol can localize to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its mode of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (2-Chloro-6-methoxyphenyl)methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (2-Chloro-6-methoxyphenyl)methanol may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPIROAMKRZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
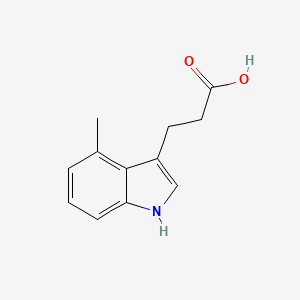



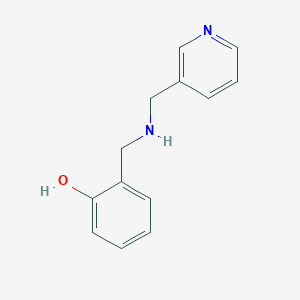

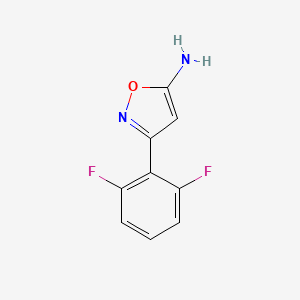
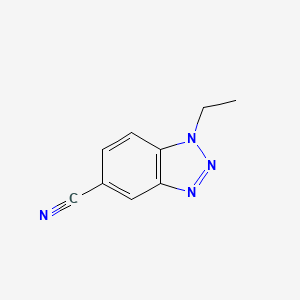
![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)
